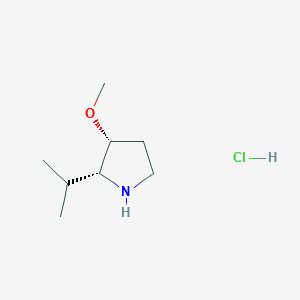

(2R,3R)-3-Methoxy-2-propan-2-ylpyrrolidine;hydrochloride

Description

(2R,3R)-3-Methoxy-2-propan-2-ylpyrrolidine;hydrochloride is a chiral compound with significant applications in various scientific fields. This compound is known for its unique stereochemistry, which plays a crucial role in its chemical behavior and biological activity.

Properties

IUPAC Name |

(2R,3R)-3-methoxy-2-propan-2-ylpyrrolidine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17NO.ClH/c1-6(2)8-7(10-3)4-5-9-8;/h6-9H,4-5H2,1-3H3;1H/t7-,8-;/m1./s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZDOVRZJJMPUHJD-SCLLHFNJSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1C(CCN1)OC.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@@H]1[C@@H](CCN1)OC.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H18ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.69 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R,3R)-3-Methoxy-2-propan-2-ylpyrrolidine;hydrochloride typically involves the use of chiral catalysts to ensure the correct stereochemistry. One common method involves the reaction of a suitable pyrrolidine derivative with methoxy and isopropyl groups under controlled conditions to achieve the desired product. The reaction conditions often include specific temperatures, solvents, and catalysts to optimize yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and cost-effectiveness. Techniques such as continuous flow reactors and automated synthesis can be employed to scale up the production while maintaining the stereochemical integrity of the compound .

Chemical Reactions Analysis

Types of Reactions

(2R,3R)-3-Methoxy-2-propan-2-ylpyrrolidine;hydrochloride undergoes various chemical reactions, including:

Oxidation: This reaction can introduce oxygen-containing functional groups.

Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.

Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions vary depending on the desired reaction but often involve specific temperatures, solvents, and catalysts .

Major Products Formed

The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield ketones or alcohols, while substitution reactions may introduce new functional groups such as halides or amines .

Scientific Research Applications

(2R,3R)-3-Methoxy-2-propan-2-ylpyrrolidine;hydrochloride has a wide range of applications in scientific research:

Chemistry: Used as a chiral building block in the synthesis of complex molecules.

Biology: Studied for its potential effects on biological systems, including enzyme interactions.

Medicine: Investigated for its potential therapeutic properties, including its role as a precursor in drug synthesis.

Industry: Utilized in the production of fine chemicals and pharmaceuticals

Mechanism of Action

The mechanism of action of (2R,3R)-3-Methoxy-2-propan-2-ylpyrrolidine;hydrochloride involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

- (2R,3R)-3-Phenylglycidiol

- (2R,3R)-2,3-Butanediol

- (2R,3R)-Dihydroquercetin

Uniqueness

(2R,3R)-3-Methoxy-2-propan-2-ylpyrrolidine;hydrochloride is unique due to its specific stereochemistry and functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it valuable for specific applications .

Biological Activity

(2R,3R)-3-Methoxy-2-propan-2-ylpyrrolidine;hydrochloride is a chiral compound with significant potential in various biological applications. Its unique stereochemistry and functional groups confer distinct chemical and biological properties, making it a subject of interest in medicinal chemistry and pharmacology. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and comparative analysis with related compounds.

- IUPAC Name : this compound

- CAS Number : 2378490-59-4

- Molecular Formula : C8H17ClN2O

The biological activity of this compound is primarily attributed to its interactions with specific molecular targets, including enzymes and receptors. The compound may modulate enzyme activity or receptor signaling pathways, leading to various physiological effects. Research indicates that it could influence cellular processes such as apoptosis, proliferation, and inflammation.

Biological Activity Overview

Recent studies have highlighted several key biological activities associated with this compound:

- Cytotoxicity : The compound has been evaluated for its cytotoxic effects on cancer cell lines. In one study, it demonstrated significant cytotoxicity against various cancer cell types by inducing cell death and inhibiting proliferation through mechanisms involving nutrient transport system downregulation and vacuolation .

- Histone Deacetylase Inhibition : Preliminary findings suggest that derivatives of this compound may act as inhibitors of histone deacetylases (HDACs), which are important in regulating gene expression and have implications in cancer therapy .

- Neuroprotective Effects : The compound's potential neuroprotective properties are being investigated, particularly in the context of neuroinflammation and neurodegenerative diseases. It may modulate inflammatory pathways in microglial cells, which are crucial in brain health .

Comparative Analysis with Related Compounds

To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Biological Activity Highlights |

|---|---|

| (2R,3R)-3-Phenylglycidiol | Known for its anti-inflammatory effects. |

| (2R,3R)-Dihydroquercetin | Exhibits antioxidant properties and potential anti-cancer effects. |

| (2R,3R)-3-Methoxy-2-butanol | Investigated for its role in metabolic modulation. |

The unique stereochemistry of this compound contributes to its distinct biological activities compared to these related compounds.

Case Studies

- Cancer Cell Viability Study : A series of experiments evaluated the effect of this compound on the viability of various cancer cell lines. Results indicated that the compound significantly reduced cell viability in a dose-dependent manner, suggesting its potential as a chemotherapeutic agent .

- Neuroinflammation Model : In a model of neuroinflammation induced by ischemia-reperfusion injury, administration of this compound led to reduced activation of pro-inflammatory markers and improved neuronal survival rates .

Q & A

Q. What synthetic strategies are recommended for preparing (2R,3R)-3-Methoxy-2-propan-2-ylpyrrolidine hydrochloride?

- Methodological Answer : The synthesis of chiral pyrrolidine derivatives typically involves stereoselective ring formation or functionalization. For example, a morpholine derivative synthesis ( ) employs reductive amination and alkylation steps, which could be adapted for pyrrolidine systems. Key steps include:

- Ring construction : Use proline or pyrrolidine precursors with appropriate protecting groups to control stereochemistry.

- Functionalization : Introduce the methoxy and isopropyl groups via nucleophilic substitution or Mitsunobu reactions.

- Salt formation : React the free base with HCl in polar solvents (e.g., ethanol/water) to precipitate the hydrochloride salt .

Q. How can the stereochemical configuration of (2R,3R)-3-Methoxy-2-propan-2-ylpyrrolidine be confirmed experimentally?

- Methodological Answer : X-ray crystallography is the gold standard for absolute stereochemical determination, as demonstrated for a related proline derivative (). Alternatively, compare experimental NMR data (e.g., H and C) with computational models (DFT or molecular dynamics simulations) to validate the (2R,3R) configuration. Chiral HPLC using columns like Chiralpak® IA/IB can resolve enantiomers and quantify enantiomeric excess .

Q. What analytical techniques are critical for assessing purity and structural integrity?

- Methodological Answer :

- HPLC/UPLC : Use C18 columns with UV detection (e.g., 210–254 nm) to assess purity (>95% as per pharmaceutical standards; ).

- Mass spectrometry (HRMS) : Confirm molecular weight and fragmentation patterns.

- Thermogravimetric analysis (TGA) : Evaluate hygroscopicity and salt stability .

Advanced Research Questions

Q. How can researchers resolve discrepancies in NMR data when characterizing stereoisomeric impurities?

- Methodological Answer : Contradictory NMR signals may arise from diastereomers or solvate formation. Strategies include:

- Variable-temperature NMR : Suppress dynamic effects (e.g., ring puckering in pyrrolidine).

- 2D NMR (COSY, NOESY) : Identify through-space correlations to distinguish substituent orientations.

- Crystallographic validation : Cross-reference with single-crystal X-ray data () .

Q. What computational approaches are suitable for predicting the biological activity of this compound?

- Methodological Answer :

- Molecular docking : Screen against target proteins (e.g., enzymes with pyrrolidine-binding sites) using software like AutoDock Vina.

- Pharmacophore modeling : Identify key functional groups (methoxy, isopropyl) contributing to binding affinity.

- ADMET prediction : Assess solubility, permeability, and metabolic stability via tools like SwissADME .

Q. How should researchers address low yields in stereoselective synthesis?

- Catalyst screening : Use chiral catalysts (e.g., Jacobsen’s thiourea) for asymmetric induction.

- Solvent effects : Polar aprotic solvents (e.g., DMF) may enhance nucleophilicity.

- Temperature control : Lower temperatures can favor kinetic over thermodynamic product formation .

Safety and Handling

Q. What safety protocols are essential for handling this compound in laboratory settings?

- PPE : Wear nitrile gloves, lab coats, and safety goggles.

- Ventilation : Use fume hoods to avoid inhalation (H333 hazard; ).

- Spill management : Neutralize with inert absorbents (e.g., vermiculite) and dispose as hazardous waste .

Data Interpretation and Validation

Q. How can researchers validate conflicting purity assessments between HPLC and elemental analysis?

- Methodological Answer : Discrepancies may arise from non-UV-active impurities or hydrate formation. Cross-validate with:

- Ion chromatography : Detect inorganic counterions (e.g., chloride).

- Karl Fischer titration : Quantify water content.

- Combined techniques : Use orthogonal methods (TGA-DSC) to correlate thermal behavior with purity .

Experimental Design

Q. What in vitro assays are appropriate for evaluating the compound’s potential as a chiral catalyst or pharmacophore?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.